2-(2-Bromoethyl)-1-fluoro-4-(trifluoromethyl)benzene

Descripción general

Descripción

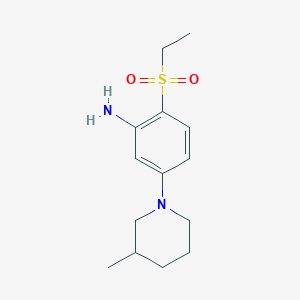

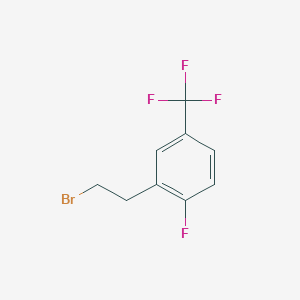

“2-(2-Bromoethyl)-1-fluoro-4-(trifluoromethyl)benzene” is a chemical compound with the empirical formula C9H8BrF3 . It is also known as “1-(2-Bromoethyl)-4-(trifluoromethyl)benzene” or "2-[4-(Trifluoromethyl)phenyl]ethyl bromide" .

Synthesis Analysis

The synthesis of similar compounds, such as (2-Bromoethyl)benzene, involves the reaction of phenethyl alcohol with hydrogen bromide . The reaction is carried out by heating the phenethyl alcohol to 110°C, slowly introducing hydrogen bromide, and allowing the reaction to reflux .Molecular Structure Analysis

The molecular structure of “2-(2-Bromoethyl)-1-fluoro-4-(trifluoromethyl)benzene” can be represented by the SMILES stringFC(F)(F)C(Br)c1ccccc1 . The molecular weight of the compound is 269.06 . Chemical Reactions Analysis

Benzene derivatives, such as “2-(2-Bromoethyl)-1-fluoro-4-(trifluoromethyl)benzene”, can undergo nucleophilic reactions . These reactions generally occur at sp2 or sp hybridized carbon atoms . A common mechanism for these reactions is initial addition of the nucleophile to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-Bromoethyl)-1-fluoro-4-(trifluoromethyl)benzene” include a molecular weight of 269.06 , and a refractive index n20/D of 1.487 . The compound is a liquid at room temperature .Aplicaciones Científicas De Investigación

Pharmaceutical Synthesis

This compound serves as a building block in the synthesis of various pharmaceuticals. Its structure allows for the creation of potent antimicrobial β-peptidomimetics, which mimic the function of natural peptides. These synthesized compounds exhibit high enzymic stability and low toxicity, making them valuable in developing new medications .

Organic Synthesis

In organic chemistry, this compound is used as an intermediate in the synthesis of more complex organic molecules. It undergoes various reactions, including free radical bromination and nucleophilic substitution, which are fundamental in creating a wide array of organic compounds .

Medicinal Chemistry

The compound’s role in medicinal chemistry is significant, particularly in designing and synthesizing new drug candidates. Its incorporation into molecular structures can enhance the pharmacokinetic properties of the drugs, such as their absorption, distribution, metabolism, and excretion .

Polymer Research

In the field of polymer science, this compound can be utilized to modify the properties of polymers. By incorporating it into polymer chains, researchers can alter the material’s characteristics, such as thermal stability, rigidity, and resistance to solvents .

Materials Science

Materials scientists use this compound to develop new materials with specific desired properties. It can be a precursor to materials that require a degree of fluorination, which can impart properties like increased resistance to degradation or lower surface energies .

Nanotechnology

The compound finds applications in nanotechnology, where it can be used to synthesize nanoscale materials. These materials often exhibit unique properties due to their size and can be used in various high-tech applications, including electronics and photonics .

Environmental Applications

While specific environmental applications of this compound are not widely reported, its derivatives could potentially be used in environmental remediation processes. For example, fluorinated organic compounds are sometimes used to create barriers that prevent the spread of contaminants in groundwater .

Agricultural Research

In agricultural research, the compound could be used to synthesize new agrochemicals. Its structural components might contribute to developing pesticides or herbicides with improved efficacy and reduced environmental impact .

Safety and Hazards

While specific safety and hazard information for “2-(2-Bromoethyl)-1-fluoro-4-(trifluoromethyl)benzene” is not available, similar compounds are considered hazardous according to the 2012 OSHA Hazard Communication Standard . They are classified as flammable liquids, skin irritants, and eye irritants . Proper personal protective equipment should be worn when handling these compounds .

Mecanismo De Acción

Target of Action

Compounds with similar structures are known to interact with various enzymes and receptors in the body .

Mode of Action

The compound is likely to undergo reactions at the benzylic position, which is a carbon atom adjacent to the aromatic benzene ring . These reactions can include free radical bromination, nucleophilic substitution, and oxidation . The exact mode of action would depend on the specific biological target and the environmental conditions.

Biochemical Pathways

The compound’s potential to undergo reactions at the benzylic position suggests that it could influence a variety of biochemical processes .

Pharmacokinetics

The compound’s molecular weight (25306 g/mol) and its lipophilic nature (due to the presence of a benzene ring and halogen atoms) suggest that it could be well absorbed and distributed in the body .

Result of Action

Given its potential for reactivity at the benzylic position, it could induce a variety of changes at the molecular and cellular levels .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 2-(2-Bromoethyl)-1-fluoro-4-(trifluoromethyl)benzene. For instance, the compound’s reactivity at the benzylic position could be influenced by the presence of certain catalysts or inhibitors .

Propiedades

IUPAC Name |

2-(2-bromoethyl)-1-fluoro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF4/c10-4-3-6-5-7(9(12,13)14)1-2-8(6)11/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPJVPOCZPAPYIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)CCBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bromoethyl)-1-fluoro-4-(trifluoromethyl)benzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride](/img/structure/B1395001.png)

![2-[1-(2-Pyridinylmethyl)-3-pyrrolidinyl]-acetic acid](/img/structure/B1395010.png)

amino]-1-ethanol](/img/structure/B1395011.png)

![2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-isonicotinic acid](/img/structure/B1395012.png)

![2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol](/img/structure/B1395013.png)